molecular formula C14H20N2S B5771333 1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea

1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea

Cat. No.: B5771333
M. Wt: 248.39 g/mol
InChI Key: YLIQIMOIJAEMCF-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea is an organic compound with the molecular formula C14H20N2S It is a thiourea derivative characterized by the presence of a cyclopentyl group and a 3,4-dimethylphenyl group attached to the thiourea moiety

Preparation Methods

The synthesis of 1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea typically involves the reaction of cyclopentylamine with 3,4-dimethylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired thiourea derivative. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea moiety can lead to the formation of corresponding amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. This can lead to the formation of various derivatives with different functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce amines.

Scientific Research Applications

1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: This compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing. It may have potential as a drug candidate for the treatment of certain diseases, although further studies are needed to confirm its efficacy and safety.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The cyclopentyl and 3,4-dimethylphenyl groups contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

1-Cyclopentyl-3-(3,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Cyclopentyl-3-(4-phenoxyphenyl)thiourea: This compound has a phenoxyphenyl group instead of a dimethylphenyl group, which may result in different chemical and biological properties.

    1-Cyclopentyl-3-phenylthiourea: Lacking the dimethyl substituents, this compound may have different reactivity and binding characteristics.

    1-Cyclopentyl-3-(4-fluorobenzyl)thiourea: The presence of a fluorobenzyl group introduces additional electronic effects that can influence the compound’s behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-3-(3,4-dimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-10-7-8-13(9-11(10)2)16-14(17)15-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLIQIMOIJAEMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2CCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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